2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-22-16-13(4-2-6-17-16)15(21)18-10-14(12-5-9-23-11-12)20-8-3-7-19-20/h2-9,11,14H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASNUGHNUUFJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the pyridine, pyrazole, and thiophene moieties, followed by the formation of the carboxamide group. Various coupling reactions, such as Suzuki or Sonogashira couplings, may be employed under specific conditions such as the use of palladium catalysts and specific solvents like DMF or toluene.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes using automated systems and reactors to ensure consistency and efficiency. Optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxides or sulfones. This reactivity is critical for modulating the compound’s electronic properties and biological activity.
Mechanistic Insight :
-
The methylsulfanyl group acts as a soft nucleophile, with oxidation proceeding via electrophilic attack on sulfur.
-
Sulfoxides form under mild conditions, while sulfones require stronger oxidants like mCPBA .
Reduction Reactions
The carboxamide group and aromatic rings participate in selective reductions.
Carboxamide Reduction
| Reagent/Conditions | Product | Yield |
|---|---|---|
| LiAlH<sub>4</sub>, THF, reflux | Corresponding amine (-CONH → -CH<sub>2</sub>NH) | 55% |
| BH<sub>3</sub>·THF, 0°C → RT | Secondary alcohol | 48% |
Notes :
-
LiAlH<sub>4</sub> reduces the carboxamide to a methylene amine, confirmed by IR loss of C=O stretch at 1,650 cm<sup>−1</sup> .
-
BH<sub>3</sub>·THF selectively reduces the carbonyl without affecting the methylsulfanyl group.
Reductive Desulfurization
| Reagent/Conditions | Product | Yield |
|---|---|---|
| Raney Ni, H<sub>2</sub> (1 atm), EtOH/EtOAc (4:1) | Pyridine derivative without -SMe | 80–88% |
Application :
-
Removes the methylsulfanyl group to generate a de-sulfurized analog for structure-activity studies .
Substitution Reactions
The pyridine and pyrazole rings undergo electrophilic and nucleophilic substitutions.
Halogenation
| Reagent/Conditions | Position | Product | Yield |
|---|---|---|---|
| NBS, AIBN, CCl<sub>4</sub>, reflux | Pyridine C-4 | 4-Bromo derivative | 73% |
| Cl<sub>2</sub>, FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | Thiophene C-5 | 5-Chloro-thiophene analog | 68% |
Key Data :
-
Halogenation at pyridine C-4 is regioselective due to electron-withdrawing effects of the carboxamide .
Nucleophilic Aromatic Substitution
| Reagent/Conditions | Nucleophile | Product | Yield |
|---|---|---|---|
| KOtBu, DMF, 80°C | Piperidine | 4-Piperidinylpyridine | 61% |
| NaN<sub>3</sub>, DMSO, 120°C | Azide | 4-Azidopyridine derivative | 58% |
Cyclization and Ring-Opening Reactions
The compound participates in cycloadditions and ring-forming reactions.
Pyrazole Ring Functionalization
| Reagent/Conditions | Reaction Type | Product | Yield |
|---|---|---|---|
| CuI, K<sub>2</sub>CO<sub>3</sub>, DMF, 100°C | Ullmann coupling | Biaryl-linked dimer | 52% |
| Ac<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub> | Acetylation | N-Acetylpyrazole derivative | 89% |
Thiophene Ring Reactions
| Reagent/Conditions | Reaction Type | Product | Yield |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitration | 2-Nitrothiophene analog | 70% |
| H<sub>2</sub>, Pd/C, EtOH | Hydrogenation | Tetrahydrothiophene derivative | 85% |
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings.
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Biarylpyridine derivative | 76% |
| Sonogashira | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> | Alkynylpyridine analog | 63% |
Conditions :
-
Suzuki: 1.5 eq. arylboronic acid, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°C .
-
Sonogashira: 2 eq. terminal alkyne, CuI, Et<sub>3</sub>N, THF.
Hydrolysis and Condensation
The carboxamide group undergoes hydrolysis under acidic/basic conditions:
| Reagent/Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux | Pyridine-3-carboxylic acid | 92% |
| NaOH (aq.), EtOH, 70°C | Sodium carboxylate salt | Quant. |
Applications :
Photochemical Reactions
UV irradiation induces unique reactivity:
| Conditions | Product | Yield |
|---|---|---|
| UV (254 nm), benzene, 24 h | Thiophene-pyridine fused bicyclic system | 41% |
Mechanism :
-
Proposed [4π+4π] cycloaddition between thiophene and pyridine rings.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds containing thiophene and pyrazole moieties exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, showing efficacy comparable to traditional antibiotics. In a study, it demonstrated minimal inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting its potential as an antimicrobial agent .
2. Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. In vitro tests revealed that it induces cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action appears to involve apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics .
3. Anti-inflammatory Effects
Compounds similar to 2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide have shown promising anti-inflammatory effects in preclinical studies. These effects are attributed to the modulation of pro-inflammatory cytokines, which could have implications for treating inflammatory diseases .
Material Science Applications
1. Photophysical Properties
The compound's unique structure allows for interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Studies on its fluorescence characteristics indicate that it can be utilized as a fluorescent probe in various analytical applications .
2. Synthesis of Novel Materials
The compound can serve as a building block for synthesizing new materials with tailored properties. Its derivatives have been explored for use in creating polymers and nanomaterials with specific functionalities, such as enhanced electrical conductivity or improved thermal stability .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against multidrug-resistant pathogens. The compound exhibited significant activity against MRSA strains with MIC values lower than those of established antibiotics like linezolid, highlighting its potential as a new antimicrobial agent .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a notable reduction in cell viability at concentrations above 10 µM, particularly against A549 and MCF7 cells. These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle disruption .
Comparison with Similar Compounds
Structural Analogs in the Pyridine-3-carboxamide Family
The following table highlights key structural analogs and their differences:
Key Observations:
- Bioisosteric Replacements : The target compound’s methylsulfanyl group is replaced with difluoromethyl in analogs like A.3.34 (), which enhances electronegativity and metabolic stability .
- Linker Modifications : Piperazine or benzyl linkers () alter solubility and pharmacokinetics compared to the ethyl-thiophene-pyrrole chain in the target compound .
Pharmacological and Physicochemical Properties
- Lipophilicity : The methylsulfanyl group increases lipophilicity (logP ~2.5–3.0) compared to difluoromethyl analogs (logP ~1.8–2.2), as seen in A.3.34 .
- Solubility : Piperazine-containing analogs () exhibit higher aqueous solubility (>50 μM) due to their polar linkers, whereas the thiophene-ethyl group in the target compound may reduce solubility .
- Metabolic Stability : Difluoromethyl-substituted derivatives () show longer half-lives in hepatic microsomes (~120 min vs. ~60 min for methylsulfanyl analogs), attributed to resistance to oxidative metabolism .
Biological Activity
The compound 2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide is a synthetic derivative that incorporates a methylthio group, a pyrazole moiety, and a thiophene ring. This structural configuration suggests potential biological activities, particularly in pharmacology. Recent studies have highlighted its significance in various therapeutic applications, particularly as an anti-cancer agent and a modulator of biological pathways.
Chemical Structure
The chemical formula for the compound is , with a molecular weight of approximately 320.44 g/mol. The presence of multiple heteroatoms and functional groups enhances its reactivity and interaction with biological targets.
Research indicates that compounds containing pyrazole and thiophene moieties exhibit diverse biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly prostate cancer cell lines. Its mechanism involves antagonism of androgen receptors (AR), which are critical in the progression of certain cancers .
- Anti-inflammatory Properties : Similar derivatives have demonstrated significant anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound and its structural analogs.
Case Studies
-
Prostate Cancer Treatment :
A study evaluated the efficacy of the compound on prostate cancer cell lines, demonstrating a significant reduction in cell viability at concentrations as low as 5 μM. The compound acted as an antagonist to androgen receptors, effectively blocking their activation and subsequent signaling pathways that promote tumor growth . -
Anti-inflammatory Effects :
In a carrageenan-induced rat paw edema model, similar pyrazole derivatives exhibited substantial anti-inflammatory activity, with one derivative showing an IC50 value comparable to standard anti-inflammatory drugs like diclofenac sodium . This suggests that the compound may also contribute to pain relief and inflammation reduction.
Molecular Docking Studies
Recent molecular docking studies have provided insights into the binding affinities of this compound to various targets, including COX enzymes and androgen receptors. The binding energy calculations indicated strong interactions with these targets, supporting its potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling reactions, and amide bond formation. For example:
Step 1 : Introduce the methylsulfanyl group via a thiol-ether coupling reaction under inert conditions.
Step 2 : Functionalize the pyrazole-thiophene moiety using Suzuki-Miyaura cross-coupling (palladium catalysis) to ensure regioselectivity .
Step 3 : Form the amide bond using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF .
- Yield Optimization : Monitor reaction progress via TLC/HPLC. Use column chromatography for purification and optimize solvent polarity (e.g., hexane/ethyl acetate gradients). Reaction temperatures should be controlled (±2°C) to avoid side-product formation .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks for the pyridine (δ 8.1–8.5 ppm), pyrazole (δ 7.2–7.8 ppm), and thiophene (δ 6.5–7.0 ppm) protons. Use NMR to verify carbonyl (C=O, ~165 ppm) and sulfur-containing moieties .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z: 343.46 for [M+H]) and rule out impurities .
- X-ray Crystallography : If single crystals are obtained, use SHELXL for structure refinement. Validate bond lengths/angles against density functional theory (DFT) calculations .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose via certified hazardous waste channels .
Advanced Research Questions
Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound for kinase inhibition?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., JAK2 or EGFR). Prioritize residues forming hydrogen bonds (e.g., pyridine N with Lys/Met) or hydrophobic contacts (thiophene with Phe/Val) .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions affecting activity .
QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from Gaussian calculations to correlate with IC values from enzymatic assays .
Q. What experimental strategies address contradictions in solubility and bioactivity data across different solvent systems?
- Methodological Answer :
- Solubility Profiling : Test solubility in DMSO, PBS, and cell culture media. Use dynamic light scattering (DLS) to detect aggregation.
- Bioactivity Validation : Compare IC values in cell-based vs. cell-free assays. For insoluble compounds, employ cyclodextrin-based solubilization or nanoformulation .
- Data Normalization : Express activity relative to solvent controls (e.g., % inhibition normalized to DMSO vehicle) to mitigate solvent effects .
Q. How can researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?
- Methodological Answer :
Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24–72 hours.
Analytical Monitoring : Use UPLC-PDA-MS to identify degradation products (e.g., sulfoxide formation from methylsulfanyl group oxidation).
Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .
Q. What in vitro and in vivo pharmacological assays are suitable for assessing this compound’s potential as an antimicrobial agent?
- Methodological Answer :
- In Vitro :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include positive controls (e.g., ciprofloxacin) .
- Biofilm Inhibition : Quantify biofilm biomass via crystal violet staining under static vs. flow conditions .
- In Vivo :
- Murine Infection Models : Administer intraperitoneally (10–50 mg/kg) in septicemia models. Monitor bacterial load in blood/spleen via CFU counts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
